molecular formula C11H15BrN2O B13780567 N'-(4-bromophenyl)-3-methylbutanehydrazide CAS No. 74306-00-6

N'-(4-bromophenyl)-3-methylbutanehydrazide

Cat. No.: B13780567
CAS No.: 74306-00-6
M. Wt: 271.15 g/mol
InChI Key: UCGFWLWQVLRSCI-UHFFFAOYSA-N
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Description

N’-(4-bromophenyl)-3-methylbutanehydrazide is an organic compound that belongs to the class of hydrazides. It features a bromophenyl group attached to a hydrazide moiety, making it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromophenyl)-3-methylbutanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with 3-methylbutanehydrazide in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N’-(4-bromophenyl)-3-methylbutanehydrazide are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also employed to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)-3-methylbutanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-bromophenyl)-3-methylbutanehydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(4-bromophenyl)-3-methylbutanehydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine
  • 4-bromophenylacetic acid derivatives

Uniqueness

N’-(4-bromophenyl)-3-methylbutanehydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical reactivity and biological activity. Its bromophenyl group allows for various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

74306-00-6

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

N'-(4-bromophenyl)-3-methylbutanehydrazide

InChI

InChI=1S/C11H15BrN2O/c1-8(2)7-11(15)14-13-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

UCGFWLWQVLRSCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NNC1=CC=C(C=C1)Br

Origin of Product

United States

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